molecular formula C9H9N3 B14185022 Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- CAS No. 859238-88-3

Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-

Cat. No.: B14185022
CAS No.: 859238-88-3
M. Wt: 159.19 g/mol
InChI Key: IMFKJIBLFGZFSW-UHFFFAOYSA-N
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Description

Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- is a heterocyclic compound that combines the structural features of pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyridine derivatives with hydroxyl or carbonyl groups, while reduction reactions may yield fully saturated compounds.

Scientific Research Applications

Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA synthesis and cell division . The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules such as:

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

859238-88-3

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

3-(1-methylimidazol-4-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-12-6-9(11-7-12)8-3-2-4-10-5-8/h2-7H,1H3

InChI Key

IMFKJIBLFGZFSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=CN=CC=C2

Origin of Product

United States

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